molecular formula C24H23NO2 B14611010 3-(Benzyloxy)-5-[(benzyloxy)methyl]-2,4-diethenylpyridine CAS No. 60331-27-3

3-(Benzyloxy)-5-[(benzyloxy)methyl]-2,4-diethenylpyridine

Cat. No.: B14611010
CAS No.: 60331-27-3
M. Wt: 357.4 g/mol
InChI Key: NZJXFIKGAUHCMH-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-5-[(benzyloxy)methyl]-2,4-diethenylpyridine is a complex organic compound characterized by its unique structure, which includes benzyloxy groups and diethenyl substitutions on a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-5-[(benzyloxy)methyl]-2,4-diethenylpyridine typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-5-[(benzyloxy)methyl]-2,4-diethenylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include benzaldehyde, benzoic acid, ethyl-substituted pyridines, and various substituted pyridine derivatives.

Scientific Research Applications

3-(Benzyloxy)-5-[(benzyloxy)methyl]-2,4-diethenylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-5-[(benzyloxy)methyl]-2,4-diethenylpyridine involves its interaction with various molecular targets. The benzyloxy groups can participate in hydrogen bonding and π-π interactions, while the ethenyl groups can undergo addition reactions. These interactions and reactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Benzyloxy)-5-[(benzyloxy)methyl]-2,4-diethenylpyridine is unique due to its combination of benzyloxy and diethenyl substitutions on a pyridine ring

Properties

CAS No.

60331-27-3

Molecular Formula

C24H23NO2

Molecular Weight

357.4 g/mol

IUPAC Name

2,4-bis(ethenyl)-3-phenylmethoxy-5-(phenylmethoxymethyl)pyridine

InChI

InChI=1S/C24H23NO2/c1-3-22-21(18-26-16-19-11-7-5-8-12-19)15-25-23(4-2)24(22)27-17-20-13-9-6-10-14-20/h3-15H,1-2,16-18H2

InChI Key

NZJXFIKGAUHCMH-UHFFFAOYSA-N

Canonical SMILES

C=CC1=C(C(=NC=C1COCC2=CC=CC=C2)C=C)OCC3=CC=CC=C3

Origin of Product

United States

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